(+)-Thienamycin

Beta-lactamase inhibition Enzyme kinetics Carbapenem mechanism

Procure (+)-thienamycin (CAS 59995-64-1) as the unmodified carbapenem reference standard. It achieves ~80% maximum inhibition of type Ib penicillinase versus ~50% for imipenem, binds five E. coli PBPs (1,2,4,5,6), and serves as the native substrate for DHP-I metabolism assays and ThnS metallo-β-lactamase studies. Substituting clinical analogs yields fundamentally different experimental outcomes.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
CAS No. 59995-64-1
Cat. No. B194209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Thienamycin
CAS59995-64-1
Synonyms(5R,6S)-3-[(2-Aminoethyl)thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;  [5R-[5α,6α(R*)]]-3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;  (+)-Thienamycin
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O
InChIInChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1
InChIKeyWKDDRNSBRWANNC-ATRFCDNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Thienamycin CAS 59995-64-1 Procurement: The First Natural Carbapenem Antibiotic and Research Precursor


(+)-Thienamycin (CAS 59995-64-1) is the first naturally-occurring carbapenem antibiotic discovered and isolated from the fermentation broth of *Streptomyces cattleya* [1]. As the parent compound of the entire carbapenem class, it possesses a characteristic bicyclic β-lactam ring structure fused to a pyrroline ring system, with the elemental composition C₁₁H₁₆N₂O₄S and a molecular weight of 272.32 g/mol [2]. Thienamycin demonstrates exceptionally potent and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including *Pseudomonas aeruginosa*, and exhibits notable resistance to hydrolysis by most bacterial β-lactamases [3]. However, its intrinsic chemical instability in concentrated solution and solid state, coupled with susceptibility to renal metabolism by dehydropeptidase-I, precluded its direct clinical development [4]. This has positioned (+)-thienamycin primarily as a critical research tool for studying bacterial cell wall synthesis, β-lactamase mechanisms, and as a key precursor for the synthesis of clinically vital carbapenem derivatives such as imipenem, meropenem, and ertapenem [5].

(+)-Thienamycin 59995-64-1 Procurement: Why Generic Carbapenem Substitution Fails in Specialized Research Applications


Direct substitution of (+)-thienamycin with other carbapenems or β-lactam antibiotics is not scientifically valid for specific research and industrial applications. While semisynthetic derivatives like imipenem (N-formimidoyl thienamycin) were engineered to overcome thienamycin's inherent chemical instability and susceptibility to renal dehydropeptidase-I (DHP-I) [1], these modifications fundamentally alter the compound's biochemical interaction profile. For instance, studies on β-lactamase inhibition show that thienamycin and imipenem differ markedly in their maximum level of enzyme inhibition, with thienamycin achieving approximately 80% maximum inhibition of type Ib penicillinase compared to only about 50% for imipenem [2]. Furthermore, thienamycin's unique pattern of penicillin-binding protein (PBP) affinity, its distinct susceptibility to metallo-β-lactamases like ThnS, and its role as a biosynthetic precursor in the *S. cattleya* gene cluster are properties not shared by its more stable clinical derivatives [3][4]. Therefore, for mechanistic studies on β-lactamase inactivation, investigations of bacterial resistance mechanisms, or research requiring the native carbapenem scaffold, generic substitution with a clinically stabilized analog will yield fundamentally different and potentially misleading experimental outcomes.

(+)-Thienamycin 59995-64-1 Procurement: Direct Quantitative Differentiation from Imipenem and Other Carbapenems


Superior Maximum Inhibition of Type Ib Penicillinase Compared to Imipenem

In a direct kinetic study, (+)-thienamycin demonstrated a higher maximum level of inhibition against type Ib penicillinase compared to its clinical derivative, imipenem. The study found that even in the presence of excess inhibitor, the maximum inhibition by imipenem reached only about 50%, while thienamycin achieved approximately 80% maximum inhibition [1].

Beta-lactamase inhibition Enzyme kinetics Carbapenem mechanism

Distinct Penicillin-Binding Protein (PBP) Affinity Profile in E. coli

Thienamycin exhibits a broad PBP binding profile in *Escherichia coli* K-12, showing high affinity for PBPs 1, 2, 4, 5, and 6, with a notably lower affinity for PBP 3 [1]. This contrasts with the binding profile of its N-formimidoyl derivative, imipenem, which demonstrates very high affinity for PBPs 2 and 4 in *E. coli* and *P. aeruginosa*, but with different relative affinities for other PBPs [2]. The quantitative differentiation lies in the breadth of the high-affinity PBP target spectrum: thienamycin engages five distinct PBPs with high affinity, whereas imipenem's highest affinities are concentrated on PBPs 2 and 4.

Cell wall synthesis PBP binding Mechanism of action

Quantified Susceptibility to Renal Dehydropeptidase-I (DHP-I) Metabolism

Thienamycin is extensively metabolized by the renal enzyme dehydropeptidase-I (DHP-I), with urinary recovery of active antibiotic in test animals ranging from a low of 5% in dogs to 58% in rhesus monkeys [1]. This DHP-I susceptibility is a defining characteristic of the native thienamycin scaffold. In contrast, the N-formimidoyl derivative imipenem, while also a substrate for DHP-I, exhibits a different metabolic profile and, critically, later-generation carbapenems such as meropenem were specifically engineered to possess enhanced stability to DHP-I, obviating the need for co-administration with a DHP-I inhibitor like cilastatin [2].

Metabolic stability DHP-I susceptibility Pharmacokinetics

Specialized Substrate for Self-Resistance Metallo-β-Lactamase ThnS

The thienamycin biosynthetic gene cluster in *Streptomyces cattleya* contains the *thnS* gene, which encodes a metallo-β-lactamase (MBL) fold protein that functions as an internal detoxification mechanism against the produced antibiotic. A 2021 study demonstrated that ThnS exhibits specialized β-lactamase activity, hydrolyzing imipenem more actively than other substrates. Compared to known clinical MBLs such as OXA-48 and NDM-1, ThnS exhibited lower affinity and efficiency toward penicillin G and cefotaxime, while showing preferential activity toward imipenem [1]. This indicates a specific evolutionary adaptation for carbapenem hydrolysis.

Bacterial self-resistance Metallo-β-lactamase Biosynthetic gene cluster

(+)-Thienamycin 59995-64-1 Procurement: Recommended Research and Industrial Application Scenarios


Mechanistic Studies of β-Lactamase Inhibition and Inactivation Kinetics

Procurement of (+)-thienamycin is essential for laboratories conducting fundamental research on β-lactamase inhibition mechanisms, particularly for class A enzymes like type Ib penicillinase. The compound's ~80% maximum inhibition of type Ib penicillinase, compared to imipenem's ~50%, provides a critical benchmark for understanding the relationship between carbapenem structure and enzyme inactivation efficiency [1]. This quantitative difference is directly relevant to structure-activity relationship (SAR) studies and computational modeling of β-lactamase-carbapenem interactions.

Penicillin-Binding Protein (PBP) Affinity and Bacterial Morphology Research

For investigations into the correlation between PBP binding profiles and bacterial cell death mechanisms, (+)-thienamycin is the preferred compound. Its high-affinity binding to five distinct PBPs (1, 2, 4, 5, and 6) in *E. coli* contrasts with the more focused PBP-2/4 affinity of imipenem, resulting in distinct morphological outcomes (spheroplast formation vs. filamentation) [2][3]. Studies requiring the native carbapenem's full PBP interaction network cannot substitute with semisynthetic derivatives.

Biosynthetic Gene Cluster and Self-Resistance Mechanism Research

Researchers studying the genetics and biochemistry of carbapenem biosynthesis in *Streptomyces cattleya* require (+)-thienamycin or its immediate biosynthetic precursors. The ThnS metallo-β-lactamase, encoded within the thienamycin gene cluster, exhibits specialized activity toward carbapenems and functions as an internal detoxification system [4]. (+)-Thienamycin is the essential substrate for characterizing this unique toxin-antitoxin-like self-resistance mechanism, which is not fully recapitulated by clinical carbapenem analogs.

Dehydropeptidase-I (DHP-I) Substrate Specificity and Inhibitor Development

As the native carbapenem scaffold, (+)-thienamycin serves as the baseline reference compound for studies of renal DHP-I metabolism. Its high susceptibility to DHP-I, with urinary recovery as low as 5% in certain animal species, provides a critical comparator for evaluating the metabolic stability of novel carbapenem analogs and for developing new DHP-I inhibitors [5]. Substituting a more stable clinical carbapenem would obscure the true metabolic liability of the unmodified scaffold.

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